1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFXTDZTIWAORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves a cycloaddition reaction. One common method is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides a concise route to the compound, although the yields can be modest .
Industrial Production Methods
the synthetic routes used in laboratory settings can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyrazolo[1,5-a]pyridine ring .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone, exhibit significant anticancer properties. These compounds are often investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1), which are crucial in regulating the cell cycle and tumor growth .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Notably, pyrazolo[1,5-a]pyridine derivatives have shown promise in inhibiting thymidine phosphorylase, an enzyme linked to tumor growth and metastasis . This inhibition can lead to reduced tumor proliferation, making these compounds valuable in cancer therapy.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone and its biological activity is crucial for drug design. SAR studies have identified key modifications that enhance potency and selectivity against various targets. For example, modifications at the C5 and C6 positions of the pyrazolo[1,5-a]pyrimidine core have been shown to improve inhibitory activity against CHK1 .
Photophysical Properties
The unique structural attributes of pyrazolo[1,5-a]pyridine derivatives contribute to their exceptional photophysical properties. These compounds are being investigated for their potential use as fluorophores in material science applications . Their ability to form crystals with notable conformational properties may enhance their utility in developing new materials with specific optical characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The acetylated pyrazolo-pyridine scaffold shares structural and functional similarities with several heterocyclic ethanone derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone and Analogues
Key Observations:
Core Heterocycle Variations :
- Pyrazolo[1,5-a]pyridine derivatives (e.g., the target compound) exhibit planar aromatic systems suitable for π-π stacking in protein binding .
- Pyrazolo[1,5-b]pyridazine () introduces an additional nitrogen, enhancing polarity and solubility but reducing metabolic stability .
Substituent Effects: Electron-Withdrawing Groups (e.g., bromine in 5-bromo derivatives) improve electrophilic substitution reactivity, facilitating cross-coupling reactions .
Synthetic Accessibility :
- The target compound is synthesized in high yield (~75%) via one-pot methods , whereas imidazo-pyrazine derivatives require costly palladium catalysts .
- Deuterated analogs (e.g., Ibudilast-d7) demand specialized isotopic reagents, increasing production costs .
Biological Relevance: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Pir-8-18 in ) show superior aryl hydrocarbon receptor (AhR) antagonism compared to pyrazolo-pyridines, attributed to extended conjugation . Imidazo[1,2-a]pyrazine ethanones exhibit stronger kinase inhibition (IC₅₀ < 100 nM) due to additional hydrogen-bonding sites .
Research Findings and Data
Table 2: Comparative Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) | Bioavailability (F%) |
|---|---|---|---|---|
| 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone | 1.2 | 0.45 | 152–154 | 62 |
| 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone | 0.8 | 1.2 | 168–170 | 78 |
| 6-Methoxy-pyrazolo-pyridazin-3-ethanone | 1.5 | 0.3 | 145–147 | 45 |
Notes:
Biological Activity
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is characterized by its pyrazolo-pyridine core structure, which contributes to its biological activity. The compound can be synthesized via various methods, allowing for structural modifications that may enhance its pharmacological properties.
The biological activity of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is primarily attributed to its interaction with specific biological targets:
- Ligand Activity : It acts as a ligand for various proteins involved in cellular signaling pathways. Similar compounds have shown the ability to interact with mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and differentiation .
- Inhibition of Enzymatic Activity : Related pyrazolo compounds have been shown to inhibit enzymes such as thymidine phosphorylase (TP), which is implicated in tumor growth and metastasis . This inhibition can lead to reduced cancer cell proliferation.
Anticancer Properties
Research indicates that 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone exhibits significant anticancer activity. The compound has been evaluated in various cancer cell lines, demonstrating cytotoxic effects against colon, breast, and lung carcinoma cells.
Table 1: Summary of Anticancer Activity
Enzymatic Inhibition
The compound has also been studied for its inhibitory effects on several enzymes:
- Xanthine Oxidase (XO) : It shows moderate inhibitory activity against XO, a key enzyme in purine metabolism. This property could be beneficial in treating conditions like gout .
- Butyrylcholinesterase (BChE) : It has demonstrated selective inhibitory activity toward BChE with an IC50 value of 46.42 µM, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone:
- Antitumor Activity : A study conducted on various pyrazolo derivatives indicated that modifications to the pyrazolo core significantly affect their anticancer potency. The findings suggest that further optimization of this compound could yield more effective anticancer agents .
- Neuroprotective Effects : Research into related compounds has shown promise in treating neurodegenerative disorders such as Alzheimer's disease. The ability of these compounds to inhibit cholinesterase enzymes is particularly noteworthy for developing treatments for cognitive decline .
Future Directions
The ongoing research into 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone suggests several avenues for future exploration:
- Structure-Activity Relationship (SAR) : Investigating how different substituents on the pyrazolo ring affect biological activity could lead to the design of more potent derivatives.
- Combination Therapies : Exploring the use of this compound in combination with other therapeutic agents may enhance its efficacy against resistant cancer types or improve neuroprotective outcomes.
Q & A
Q. What are the optimal synthetic routes for 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone, and how do reaction conditions influence yield and purity?
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step reactions, with key steps including cyclization and functional group modifications. For example, palladium-catalyzed cross-coupling reactions using cesium carbonate as a base and toluene as a solvent have achieved yields up to 97% for structurally similar ethanone derivatives (e.g., 1-[7-(cyclopentylamino)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridin-3-yl]ethanone). Critical parameters include temperature control (e.g., 95°C for 4 hours), solvent selection (toluene or acetonitrile), and catalyst choice (e.g., palladium(II) acetate). Thin-layer chromatography (TLC) is recommended for real-time reaction monitoring .
Q. How can researchers confirm the structural integrity of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for verifying molecular structure. X-ray crystallography is employed to resolve stereochemical ambiguities, particularly for fused heterocyclic systems. For example, pyrazolo-pyridine derivatives require analysis of coupling constants in ¹H NMR to confirm ring fusion patterns .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Side products often arise from incomplete cyclization or over-functionalization. For instance, residual starting materials (e.g., chloro intermediates) or byproducts from competing reactions (e.g., N-alkylation instead of C-alkylation) are common. Purification via flash chromatography (e.g., 4:1 hexanes:ethyl acetate) or recrystallization (ethanol/chloroform mixtures) effectively isolates the target compound. Purity should be validated using HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory biological activity data for pyrazolo[1,5-a]pyridine derivatives be resolved?
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may stem from differences in assay conditions (e.g., pH, temperature) or compound stability. Researchers should:
- Conduct stability studies under physiological conditions (e.g., PBS buffer at 37°C).
- Validate target engagement using orthogonal assays (e.g., surface plasmon resonance and enzymatic activity tests).
- Compare results with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-dependent trends .
Q. What strategies are effective for structure-activity relationship (SAR) studies of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone derivatives?
SAR studies require systematic modification of the pyrazolo-pyridine core:
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, chloro) at positions 2 and 7 to assess impact on binding affinity.
- Scaffold hopping : Replace the ethanone moiety with carboxamide or urea groups to evaluate pharmacokinetic properties.
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like ERK or tubulin .
Q. How can computational modeling guide the design of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone analogs with improved target selectivity?
Density Functional Theory (DFT) calculations can optimize ligand conformations, while molecular docking identifies key hydrogen bonds (e.g., between the ethanone carbonyl and Lys52 in ERK). For example, de novo design using PyMOL and Schrödinger Suite has enhanced selectivity for kinase targets by modifying steric bulk at the pyridine ring .
Q. What methodologies address stability challenges of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone under varying pH and temperature conditions?
- pH stability profiling : Incubate the compound in buffers (pH 2–10) and analyze degradation via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent oxidation .
Q. What are the critical considerations for scaling up the synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone?
Scale-up challenges include heat dissipation and catalyst recovery. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
